molecular formula C9H4Cl3NO B11863909 5,7,8-Trichloroquinolin-6-ol CAS No. 5423-56-3

5,7,8-Trichloroquinolin-6-ol

Cat. No.: B11863909
CAS No.: 5423-56-3
M. Wt: 248.5 g/mol
InChI Key: NAFWQMIYDYUBIX-UHFFFAOYSA-N
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Description

5,7,8-Trichloroquinolin-6-ol is a halogenated quinolinol derivative characterized by chlorine substituents at positions 5, 7, and 8, along with a hydroxyl group at position 5.

Properties

CAS No.

5423-56-3

Molecular Formula

C9H4Cl3NO

Molecular Weight

248.5 g/mol

IUPAC Name

5,7,8-trichloroquinolin-6-ol

InChI

InChI=1S/C9H4Cl3NO/c10-5-4-2-1-3-13-8(4)6(11)7(12)9(5)14/h1-3,14H

InChI Key

NAFWQMIYDYUBIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C(=C2Cl)O)Cl)Cl)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7,8-Trichloroquinolin-6-ol typically involves the chlorination of quinolin-6-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like chloroform or carbon tetrachloride .

Industrial Production Methods: In an industrial setting, the production of 5,7,8-Trichloroquinolin-6-ol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5,7,8-Trichloroquinolin-6-ol in cancer treatment. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Cancer Cell Line IC50 (µM) Mechanism of Action
HCT-116 (Colon)12.5Induction of apoptosis via ROS generation
MCF-7 (Breast)15.0Cell cycle arrest and apoptosis
A-549 (Lung)10.0Inhibition of proliferation

Case Study: Colorectal Cancer Treatment
In a detailed study focusing on colorectal cancer, treatment with 5,7,8-Trichloroquinolin-6-ol resulted in a significant reduction in tumor growth in xenograft models. The compound was administered at doses of 20 mg/kg, leading to tumor growth inhibition rates of up to 60% compared to control groups.

Antimicrobial Properties

The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent.

Microbial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Effectiveness
Staphylococcus aureus25Effective
Escherichia coli30Moderate
Pseudomonas aeruginosa20Effective

Case Study: Infection Control
A study assessed the antimicrobial efficacy of 5,7,8-Trichloroquinolin-6-ol against multi-drug resistant bacterial strains. The results indicated effective inhibition of growth in these strains, showcasing its potential in treating resistant infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects.

Model Outcome
Induced arthritis modelSignificant reduction in paw swelling observed

Mechanism of Action

The mechanism of action of 5,7,8-Trichloroquinolin-6-ol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, resulting in their inactivation and subsequent cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,7,8-Trichloroquinolin-6-ol with two related quinolinol derivatives: 5-Nitroquinolin-8-ol (Nitroxoline) and 8-(5-aminopentylamino)quinolin-6-ol, based on structural features, physicochemical properties, and reported applications.

Structural and Physicochemical Properties
Property 5,7,8-Trichloroquinolin-6-ol (Hypothetical) 5-Nitroquinolin-8-ol (Nitroxoline) 8-(5-aminopentylamino)quinolin-6-ol
Molecular Formula C₉H₄Cl₃NO C₉H₆N₂O₃ C₁₄H₁₉N₃O
Molecular Weight ~242.5 g/mol 190.16 g/mol 245.32 g/mol
Substituents -Cl (5,7,8), -OH (6) -NO₂ (5), -OH (8) -NH(CH₂)₅NH₂ (8), -OH (6)
Hydrogen Bond Donors 1 (-OH) 1 (-OH) 3 (-OH, -NH₂)
Hydrogen Bond Acceptors 2 (N, -OH) 4 (N, O in -NO₂, -OH) 4 (N, O)
Solubility Likely low (high Cl content) Soluble in organic solvents Unknown (no data)
Storage Stability Not reported Stable at -20°C (3 years) Not reported

Key Observations :

  • Nitroxoline (5-Nitroquinolin-8-ol) exhibits a nitro group at position 5, which enhances electron-withdrawing effects and may contribute to antimicrobial activity . Its lower molecular weight (190.16 g/mol) and solubility in organic solvents suggest better bioavailability compared to highly halogenated analogs.
  • 8-(5-aminopentylamino)quinolin-6-ol features a flexible aminopentylamino side chain, increasing hydrogen-bonding capacity (3 donors vs. 1 in Nitroxoline), which could enhance interactions with biological targets .
Functional Implications
  • Antimicrobial Activity : Nitroxoline is clinically used as a urinary tract antimicrobial agent due to its nitro group’s redox activity and metal-chelating properties . The trichloro derivative may exhibit broader-spectrum activity but could face toxicity challenges due to bioaccumulation risks.
  • Targeted Delivery: The aminopentylamino group in 8-(5-aminopentylamino)quinolin-6-ol may enable conjugation with drug delivery systems, a feature absent in Nitroxoline or the trichloro analog .

Biological Activity

5,7,8-Trichloroquinolin-6-ol is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

5,7,8-Trichloroquinolin-6-ol belongs to the quinoline family, characterized by a fused benzene and pyridine ring with three chlorine substituents at positions 5, 7, and 8. The synthesis of this compound typically involves chlorination reactions on quinoline derivatives followed by hydroxylation.

Synthesis Overview:

  • Starting Material: Quinoline
  • Reagents: Chlorine gas or chlorinating agents (e.g., SOCl₂), hydroxylating agents (e.g., NaOH)
  • Conditions: Reflux in organic solvents such as dichloromethane or ethanol

Antitumor Activity

Research indicates that 5,7,8-Trichloroquinolin-6-ol exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with 5,7,8-Trichloroquinolin-6-ol resulted in:

  • IC50 Value: 12 µM (indicating effective cytotoxicity)
  • Mechanism: Induction of reactive oxygen species (ROS) leading to mitochondrial dysfunction and apoptosis .

Antimicrobial Activity

The compound also displays notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that 5,7,8-Trichloroquinolin-6-ol can be a potential candidate for developing new antimicrobial agents .

The biological activity of 5,7,8-Trichloroquinolin-6-ol is attributed to its ability to interact with cellular targets:

  • DNA Binding: The compound has a high affinity for DNA, leading to inhibition of DNA replication.
  • Enzyme Inhibition: It acts as an inhibitor for various enzymes involved in cellular metabolism and proliferation.

Research Findings

A detailed exploration of the compound's effects on cellular mechanisms has been conducted. For instance:

  • Translation Fidelity: A study highlighted that compounds similar to 5,7,8-Trichloroquinolin-6-ol can decrease the fidelity of start codon recognition during translation initiation in eukaryotic cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5,7,8-Trichloroquinolin-6-ol, and how can researchers minimize byproduct formation?

  • Methodology : Optimize stepwise halogenation of quinolin-6-ol precursors under controlled conditions. Use chlorinating agents (e.g., POCl₃ or Cl₂ gas) in anhydrous solvents like dichloromethane. Monitor reaction progress via TLC or HPLC to identify intermediates. Purify via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the target compound. Avoid over-chlorination by maintaining stoichiometric ratios and low temperatures (0–5°C) during critical steps .

Q. Which spectroscopic techniques are most effective for structural characterization of 5,7,8-Trichloroquinolin-6-ol?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR in deuterated DMSO to resolve aromatic proton signals and confirm chlorine substitution patterns.
  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water mixtures to determine bond angles and spatial arrangement of chlorine atoms .
  • FT-IR : Identify hydroxyl (-OH) and C-Cl stretching vibrations (e.g., 3200–3600 cm⁻¹ for -OH, 550–850 cm⁻¹ for C-Cl) .

Q. How does solvent polarity affect the stability of 5,7,8-Trichloroquinolin-6-ol during storage?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane). Store samples at -20°C, 4°C, and room temperature for 1–6 months. Analyze degradation products via LC-MS and compare with initial purity (HPLC). Polar aprotic solvents like DMSO are recommended for long-term stability due to reduced hydrolysis risk .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields of 5,7,8-Trichloroquinolin-6-ol across synthetic protocols?

  • Methodology : Perform comparative synthesis trials using literature methods. Control variables such as reagent purity, reaction time, and inert atmosphere (N₂/Ar). Quantify impurities via GC-MS or HPLC-DAD. Statistically analyze yield data using ANOVA to identify significant deviations. Cross-validate results with independent labs to rule out equipment bias .

Q. What mechanistic insights explain the regioselectivity of chlorine substitution in 5,7,8-Trichloroquinolin-6-ol synthesis?

  • Methodology : Use computational chemistry (DFT calculations) to model electron density maps of the quinolin-6-ol precursor. Identify electrophilic aromatic substitution (EAS) sites using Fukui indices. Validate predictions by synthesizing isotopically labeled analogs (e.g., ¹³C at C-5, C-7, C-8) and tracking substitution patterns via NMR .

Q. What are the environmental degradation pathways of 5,7,8-Trichloroquinolin-6-ol, and how can its ecotoxicity be assessed?

  • Methodology : Expose the compound to simulated sunlight (UV irradiation, λ = 254–365 nm) in aqueous buffers (pH 4–9). Analyze photodegradation products via LC-QTOF-MS. Perform acute toxicity assays using Daphnia magna or Vibrio fischeri to estimate EC₅₀ values. Compare degradation kinetics in natural water samples vs. controlled lab conditions .

Q. How does 5,7,8-Trichloroquinolin-6-ol interact with transition metals, and what applications arise from its coordination chemistry?

  • Methodology : Synthesize metal complexes (e.g., Cu²⁺, Fe³⁺) by refluxing the compound with metal salts in ethanol. Characterize stability constants via potentiometric titrations. Test catalytic activity in oxidation reactions (e.g., cyclohexane to adipic acid) using H₂O₂ or O₂ as oxidants. Compare turnover frequencies (TOF) with uncoordinated ligand controls .

Q. What strategies can isolate and quantify trace isomers (e.g., 5,6,8-Trichloroquinolin-7-ol) in 5,7,8-Trichloroquinolin-6-ol samples?

  • Methodology : Develop a chiral HPLC method using a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10). Validate separation efficiency with spiked samples. Quantify isomers via calibration curves (R² > 0.99) and confirm identities using high-resolution MS/MS .

Methodological Considerations Table

Research AspectKey TechniquesCritical ParametersReferences
Synthesis Stepwise halogenation, TLC/HPLC monitoringTemperature, stoichiometry, solvent purity
Characterization X-ray crystallography, ¹³C NMRCrystal quality, deuterated solvent selection
Stability Accelerated degradation studies, LC-MSpH, light exposure, storage temperature
Toxicity Daphnia magna bioassays, EC₅₀ determinationExposure time, endpoint selection

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